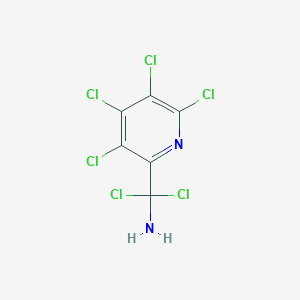
Pyridine, 2-methyl-, aminohexachloro deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-methyl-, aminohexachloro deriv is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their aromaticity and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the condensation of carbonyl compounds or cycloaddition reactions. For the aminohexachloro derivative, specific synthetic routes may include:
Condensation of 1,5-dicarbonyls: This involves the reaction of 2,3-ene-1,5-diones with ammonia, followed by oxidation.
Hantzsch Synthesis: This method combines an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrical pyridines.
Bohlmann-Rahtz Synthesis: This involves the reaction of enamine esters and enones under specific conditions.
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic reactions in the vapor phase. For example, the synthesis of 2- and 4-picolines can be achieved through vapor phase catalytic reactions .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyridine can be oxidized to form pyridine N-oxide.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine yields pyridine N-oxide, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
Pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of various organic compounds.
Biology: Serve as ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and rubber chemicals.
Mecanismo De Acción
The mechanism of action of pyridine derivatives involves their interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the structure of the derivative and its functional groups.
Comparación Con Compuestos Similares
Pyridine derivatives can be compared with other aromatic heterocycles such as pyrrole, imidazole, and pyrimidine:
Pyrrole: Contains a five-membered ring with one nitrogen atom.
Imidazole: Contains a five-membered ring with two nitrogen atoms.
Pyrimidine: Contains a six-membered ring with two nitrogen atoms.
Pyridine, 2-methyl-, aminohexachloro deriv. is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other pyridine derivatives and aromatic heterocycles.
Propiedades
Número CAS |
76840-13-6 |
|---|---|
Fórmula molecular |
C6H2Cl6N2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
dichloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9/h13H2 |
Clave InChI |
JVHMQDJTVTWJAG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=NC(=C1Cl)Cl)C(N)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


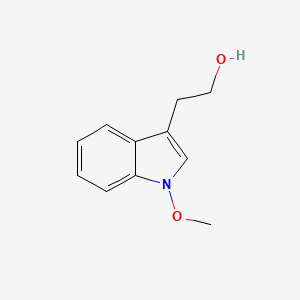
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

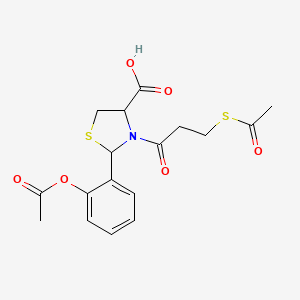
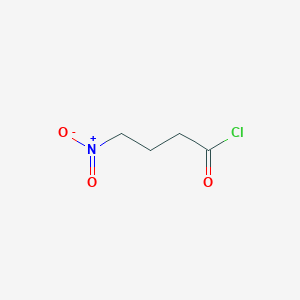
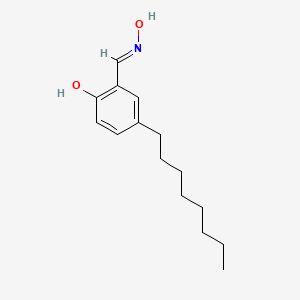

![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
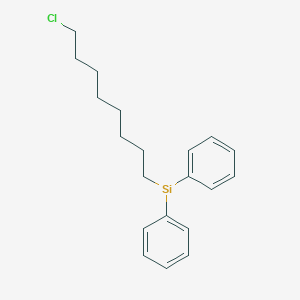
![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
